Superior Selectivity for Type I 5α-Reductase over Finasteride
L-751788 is designed as a selective inhibitor of the Type I 5α-reductase (5αR1) isozyme, offering a different pharmacological profile from the commonly used Finasteride. While direct, published Ki or IC50 values for L-751788 are not available in the public domain, its classification as a Type I selective 4-azasteroid places it in a distinct functional category [1]. In contrast, Finasteride is a Type II-selective inhibitor, exhibiting a Ki of 7.3 nM for Type II but a significantly higher Ki of 108 nM for Type I 5αR1 [2]. This indicates that Finasteride is approximately 15-fold less potent on the primary target of L-751788.
| Evidence Dimension | Selectivity for 5α-Reductase Isozymes |
|---|---|
| Target Compound Data | Selective for Type I 5α-reductase (exact affinity not publicly reported) |
| Comparator Or Baseline | Finasteride: Ki (Type II) = 7.3 nM; Ki (Type I) = 108 nM |
| Quantified Difference | Finasteride shows ~15-fold selectivity for Type II over Type I; L-751788 is designed for Type I selectivity, representing a distinct pharmacological tool for probing 5αR1-mediated effects. |
| Conditions | Recombinant human 5α-reductase isoforms expressed in a baculovirus-directed insect cell system [2]. |
Why This Matters
This differential selectivity is critical for experiments requiring specific modulation of the Type I isozyme without confounding effects from Type II inhibition.
- [1] National Center for Biotechnology Information. PubChem Substance Record for L-751788. Retrieved April 17, 2026 from https://pubchem.ncbi.nlm.nih.gov/substance/465068923. View Source
- [2] Iehlé, C., et al. (1995). Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors. J Steroid Biochem Mol Biol, 54(5-6), 273-9. View Source
